Receptor Selectivity: T0AM and T1AM Activate TAAR1, Not Thyroid Hormone Nuclear Receptors
A direct head-to-head comparison demonstrates that thyronamine (T0AM) and 3-iodothyronamine (T1AM) do not activate T3 nuclear receptors, while T3 and T4 do not activate TAAR1 receptors [1]. This receptor selectivity profile is a fundamental differentiator from the classical thyroid hormones T3 and T4, which act through nuclear receptors to regulate gene expression. The study also confirms that T0AM and T1AM stimulate cAMP production in cells expressing TAAR1 in a dose-dependent manner, whereas cells with dopamine or adrenergic receptors show no such stimulation [1].
| Evidence Dimension | Receptor Activation |
|---|---|
| Target Compound Data | T0AM and T1AM: Activate TAAR1 (dose-dependent cAMP production). Do NOT activate T3 nuclear receptors. |
| Comparator Or Baseline | T3 and T4: Activate T3 nuclear receptors. Do NOT activate TAAR1. |
| Quantified Difference | Qualitative selectivity: Mutual exclusivity of receptor activation. |
| Conditions | In vitro cell-based assays using kidney cells expressing TAAR1 and control cells with dopamine/adrenergic receptors. |
Why This Matters
This receptor selectivity ensures that experimental outcomes can be definitively attributed to TAAR1-mediated signaling rather than classical genomic thyroid hormone pathways.
- [1] Scanlan TS, Suchland KL, Hart ME, Chiellini G, Huang Y, Kruzich PJ, Frascarelli S, Crossley DA, Bunzow JR, Ronca-Testoni S, Lin ET, Hatton D, Zucchi R, Grandy DK. 3-Iodothyronamine is an endogenous and rapid-acting derivative of thyroid hormone. Nat Med. 2004;10(6):638-642. doi:10.1038/nm1051. View Source
